(2,6-Dichlorophenyl)hydrazine

Catalog No.
S794241
CAS No.
14763-24-7
M.F
C6H6Cl2N2
M. Wt
177.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2,6-Dichlorophenyl)hydrazine

CAS Number

14763-24-7

Product Name

(2,6-Dichlorophenyl)hydrazine

IUPAC Name

(2,6-dichlorophenyl)hydrazine

Molecular Formula

C6H6Cl2N2

Molecular Weight

177.03 g/mol

InChI

InChI=1S/C6H6Cl2N2/c7-4-2-1-3-5(8)6(4)10-9/h1-3,10H,9H2

InChI Key

IDTWYHVEGJBGPT-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)NN)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NN)Cl
  • Organic Synthesis

    (2,6-Dichlorophenyl)hydrazine can be used as a building block in the synthesis of various organic compounds. Its reactive hydrazine group allows it to participate in condensation reactions with carbonyl groups to form new C-N bonds. For instance, research has explored its use in the synthesis of heterocyclic compounds with potential biological activity [].

  • Analytical Chemistry

    Due to its formation of stable derivatives with certain carbonyl compounds, (2,6-Dichlorophenyl)hydrazine has been investigated for the identification and characterization of these compounds. The resulting derivatives often possess distinct physical properties, such as melting point or chromatographic behavior, that aid in the identification of the original carbonyl molecule.

  • Medicinal Chemistry

(2,6-Dichlorophenyl)hydrazine is an organic compound with the chemical formula C₆H₆Cl₂N₂. It features a hydrazine functional group attached to a dichlorobenzene ring, specifically at the 2 and 6 positions. This structure gives it unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals. The compound is characterized by its relatively low molecular weight of 177.03 g/mol and has been identified under the CAS number 14763-24-7 .

Typical of hydrazines. These include:

  • Condensation Reactions: It can react with carbonyl compounds to form hydrazones, which are useful intermediates in organic synthesis.
  • Oxidation Reactions: Hydrazines can be oxidized to form nitrogen-containing heterocycles or other nitrogen derivatives.
  • Fischer Indole Synthesis: This compound can be involved in the formation of indole derivatives through reactions with appropriate substrates .

The synthesis of (2,6-Dichlorophenyl)hydrazine can be achieved through several methods:

  • Direct Hydrazination: This involves reacting 2,6-dichlorobenzaldehyde with hydrazine hydrate under acidic conditions.
  • Coupling Reactions: It can also be synthesized from the coupling of appropriate anilines with hydrazine derivatives.
  • Alternative Methods: Other methods may include diazotization followed by coupling with hydrazine .

These methods vary in complexity and yield, with some requiring specific conditions such as temperature control and the presence of catalysts.

(2,6-Dichlorophenyl)hydrazine has several notable applications:

  • Pharmaceuticals: Its derivatives are being explored for their potential use as antimicrobial agents and in synthesizing more complex pharmaceutical compounds.
  • Agrochemicals: It may also find applications in developing pesticides or herbicides due to its biological activity.
  • Chemical Intermediates: The compound serves as an important intermediate in organic synthesis for various chemical products .

Interaction studies involving (2,6-Dichlorophenyl)hydrazine focus primarily on its reactivity with biological molecules and other chemical species. For instance:

  • Reactivity with Amines and Carbonyls: It readily forms adducts with amines and carbonyl compounds, which can be essential for drug development.
  • Toxicological Studies: There is a need for further investigation into its toxicity profile and interactions with cellular components to better understand its safety for use in pharmaceuticals .

Several compounds share structural similarities with (2,6-Dichlorophenyl)hydrazine. Here are some of them:

Compound NameStructure FeaturesUnique Properties
PhenylhydrazineContains a phenyl group without chlorineKnown for its role in synthesizing indoles
2,4-DichlorophenylhydrazineChlorines at different positions (2 and 4)Different reactivity patterns
3,5-DichlorophenylhydrazineChlorines at positions 3 and 5Potentially different biological activities
2-ChlorophenylhydrazineContains a single chlorine atomSimpler structure with distinct reactivity

The uniqueness of (2,6-Dichlorophenyl)hydrazine lies in its specific chlorination pattern, which influences both its chemical reactivity and biological activity compared to these similar compounds.

Of (2,6-Dichlorophenyl)hydrazine and Derivatives
Property(2,6-Dichlorophenyl)hydrazineHydrochloride Salt
Molecular Weight (g/mol)177.03213.49
Melting Point (°C)N/A225 (dec.)
Boiling Point (°C)253.5N/A
Density (g/cm³)1.4751.610 (estimate)
Solubility in WaterLow160 mg/L
Flash Point (°C)107.1Not reported

Data sourced from .

XLogP3

2.2

Other CAS

14763-24-7

Wikipedia

(2,6-Dichlorophenyl)hydrazine

Dates

Last modified: 08-15-2023

Explore Compound Types